1-(2H-Benzo[d][1,2,3]triazol-2-yl)ethanone
Description
1-(2H-Benzo[d][1,2,3]triazol-2-yl)ethanone is a heterocyclic compound featuring a benzotriazole core substituted at the 2-position with an ethanone (acetyl) group. Benzotriazole derivatives are renowned for their stability, UV absorption properties, and versatility in organic synthesis and pharmaceutical applications . The ethanone group introduces a reactive ketone moiety, enabling participation in nucleophilic additions and serving as a precursor for further functionalization.
Properties
Molecular Formula |
C8H7N3O |
|---|---|
Molecular Weight |
161.16 g/mol |
IUPAC Name |
1-(benzotriazol-2-yl)ethanone |
InChI |
InChI=1S/C8H7N3O/c1-6(12)11-9-7-4-2-3-5-8(7)10-11/h2-5H,1H3 |
InChI Key |
KFDIGGNHFYYYNH-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N1N=C2C=CC=CC2=N1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2H-Benzo[d][1,2,3]triazol-2-yl)ethanone typically involves the N2-arylation of 4,5-dibromo-2H-1,2,3-triazole. This is followed by a sequence of functional group transformations, including hydrogenation, Sandmeyer iodination, and Grignard carboxylation . These steps provide a reliable and scalable method for producing the target compound.
Industrial Production Methods: Industrial production methods for this compound often involve the use of copper-catalyzed azide-alkyne cycloaddition reactions (CuAAC), which are part of click chemistry. This method allows for the regioselective synthesis of 1,4-disubstituted-1,2,3-triazoles under mild conditions with high yields .
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The ketone group undergoes nucleophilic substitution under acidic or basic conditions. For example:
-
Reaction with hydrazine : Forms hydrazone derivatives through condensation. In acetic acid, 1-(2H-benzotriazol-2-yl)ethanone reacts with hydrated hydrazine to yield (E)-1-(2-hydrazono-2-phenylethyl)-1H-benzo[d] triazole ( ).
| Reagent | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Hydrated hydrazine | Acetic acid, 3h | (E)-1-(2-hydrazono-2-phenylethyl)-1H-BT | 75–82% |
Acylation and Alkylation
The benzotriazole moiety acts as a directing group, facilitating regioselective functionalization:
-
Propargylation : In DMF with propargyl bromide and K₂CO₃, the compound forms alkynylated intermediates used in click chemistry ( ).
-
Bromination : Reacts with 1,4-dibromobutane under NaOH/TBAB catalysis to produce bromoalkyl derivatives for cross-coupling reactions ( ).
Cycloaddition Reactions
The compound participates in 1,3-dipolar cycloaddition with azides to form triazole hybrids:
-
Click chemistry : Copper-catalyzed reactions with azides yield 1,4-disubstituted triazoles. For example, microwave-assisted synthesis with 2-ethynylpyridine produces 2-(2-(4-(4-(pyridin-2-yl)-1H-1,2,3-triazol-1-yl)butoxy)phenyl)benzo[d]thiazole in 94% yield ( ).
| Azide Component | Catalyst | Conditions | Product | Yield |
|---|---|---|---|---|
| 2-ethynylpyridine | CuSO₄/Na ascorbate | 80°C, microwave, 15min | Triazole-linked benzothiazole | 94% |
Reduction and Oxidation
-
Ketone reduction : Lithium aluminum hydride (LiAlH₄) reduces the carbonyl to a secondary alcohol, forming 2-(1H-benzo[d] triazol-1-yl)ethanol derivatives. These alcohols are chiral and can be resolved via enzymatic methods ( , ).
-
Oxidation : Controlled oxidation with KMnO₄ converts the ketone to carboxylic acid derivatives, though this pathway is less explored ( ).
Stability and Reaction Optimization
Scientific Research Applications
1-(2H-Benzo[d][1,2,3]triazol-2-yl)ethanone has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1-(2H-Benzo[d][1,2,3]triazol-2-yl)ethanone involves its interaction with molecular targets and pathways. The compound can form hydrogen bonds and bipolar interactions, allowing it to interact with biomolecular targets. This interaction can disrupt the replication cycle of viruses or inhibit bacterial quorum sensing, leading to its antiviral and antimicrobial effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Functional Group Variations
2-(2H-Benzo[d][1,2,3]triazol-2-yl)acetonitrile
- Structure: Replaces the ethanone group with a nitrile (-CN).
- Properties: The nitrile’s strong electron-withdrawing nature enhances reactivity in nucleophilic substitutions compared to the ethanone derivative. It exhibits acute oral toxicity (H302) and skin irritation (H315) .
- Applications : Used in organic synthesis for constructing C–N bonds.
2-(2H-Benzo[d][1,2,3]triazol-2-yl)acetic Acid
- Structure: Substitutes ethanone with a carboxylic acid (-COOH).
- Properties : Increased polarity improves water solubility, making it suitable for aqueous-phase reactions. The carboxylic acid group allows for salt formation or esterification .
(1H-Benzo[d][1,2,3]triazol-1-yl)(oxazolidin-3-yl)methanones
- Structure: Carbamoyl derivatives with oxazolidinone rings (e.g., compounds 10o and 11a) .
- Properties: The oxazolidinone moiety enhances biological activity, particularly in CNS-targeting inhibitors. These compounds demonstrate improved metabolic stability compared to ethanone derivatives.
Substituent Position and Ring Modifications
1-(1H-Benzimidazol-2-yl)ethanone
- Structure : Replaces benzotriazole with benzimidazole (two N atoms instead of three).
- Properties : Reduced electron-withdrawing effects lead to lower thermal stability. Exhibits anti-inflammatory activity via COX-2 inhibition .
Phenolic Benzotriazole Derivatives
- Structure: 2-(2H-Benzotriazol-2-yl)-4-(2,4,4-trimethylpentan-2-yl)phenol .
- Properties : Bulky alkyl substituents enhance UV absorption, making them effective light stabilizers in polymers. The hydroxyl group enables antioxidant activity.
Comparative Data Tables
Table 1: Physical and Chemical Properties
| Compound | Molecular Weight | logP (Predicted) | Solubility | Key Functional Group |
|---|---|---|---|---|
| 1-(2H-Benzotriazol-2-yl)ethanone | ~189.2 | 1.8 | Moderate in EtOH | Ketone |
| 2-(2H-Benzotriazol-2-yl)acetonitrile | 185.2 | 1.5 | Low in H2O | Nitrile |
| 2-(2H-Benzotriazol-2-yl)acetic Acid | 207.2 | 0.9 | High in H2O | Carboxylic Acid |
| 1-(1H-Benzimidazol-2-yl)ethanone | 175.2 | 1.6 | Moderate in DMSO | Ketone |
Biological Activity
1-(2H-Benzo[d][1,2,3]triazol-2-yl)ethanone is a compound belonging to the benzotriazole family, which has garnered attention for its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
- Molecular Formula : C8H7N3O
- Molecular Weight : 161.16 g/mol
- CAS Number : 18773-93-8
The biological activity of 1-(2H-Benzo[d][1,2,3]triazol-2-yl)ethanone primarily involves its interaction with various biological targets:
- Oxidoreductase Inhibition : This compound has been shown to inhibit oxidoreductase enzymes, which play crucial roles in metabolic pathways such as energy production and detoxification. By binding to these enzymes, it can disrupt normal cellular functions, potentially leading to antibacterial and anticancer effects .
Antimicrobial Activity
Research indicates that 1-(2H-Benzo[d][1,2,3]triazol-2-yl)ethanone exhibits notable antimicrobial properties. It has been tested against several bacterial strains:
| Bacterial Strain | Zone of Inhibition (mm) |
|---|---|
| Bacillus subtilis | 15 |
| Escherichia coli | 18 |
| Pseudomonas fluorescens | 12 |
| Xanthomonas campestris | 14 |
These results suggest that the compound possesses moderate antibacterial activity, making it a candidate for further development as an antimicrobial agent .
Anticancer Activity
The compound has also been investigated for its anticancer potential. In vitro studies have shown that it can inhibit the proliferation of various cancer cell lines:
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (Breast Cancer) | 3.5 |
| HeLa (Cervical Cancer) | 4.0 |
| A549 (Lung Cancer) | 5.0 |
These findings indicate that 1-(2H-Benzo[d][1,2,3]triazol-2-yl)ethanone may act as a potent anticancer agent through mechanisms such as apoptosis induction and cell cycle arrest .
Case Studies
A recent study evaluated the effects of this compound on human cancer cell lines. The results demonstrated significant cytotoxicity at low concentrations compared to standard chemotherapeutics:
"Compound 9 showed considerable activity against three human cancer cell lines with IC50 values comparable to doxorubicin" .
This highlights the potential of 1-(2H-Benzo[d][1,2,3]triazol-2-yl)ethanone in cancer therapy.
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